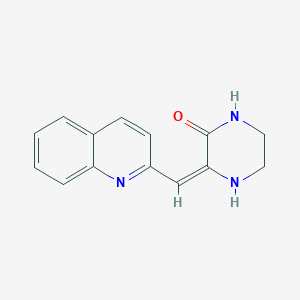

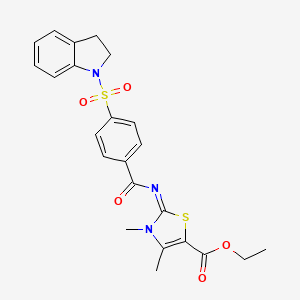

3-(Quinolin-2-ylmethylidene)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

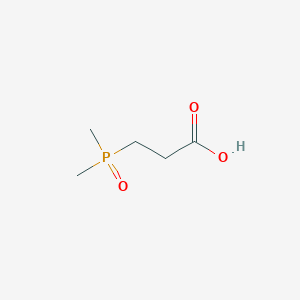

“3-(Quinolin-2-ylmethylidene)piperazin-2-one” is a chemical compound with the molecular formula C14H13N3O and a molecular weight of 239.27 . It is a powder in physical form .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H13N3O/c18-14-13(15-7-8-16-14)9-11-6-5-10-3-1-2-4-12(10)17-11/h1-6,9,15H,7-8H2,(H,16,18)/b13-9+ .Scientific Research Applications

Biotransformation and Metabolic Study

- Biotransformation in Human Hepatic Enzymes: 3-(Quinolin-2-ylmethylidene)piperazin-2-one and its derivatives are metabolized in the liver, primarily through the action of the CYP3A4 enzyme, with CYP2D6 playing a minor role. This is demonstrated in a study where eight metabolites were identified and their structures proposed based on mass spectrometry techniques (Minato et al., 2008).

Structural and Molecular Analysis

- Fourier Transform Infrared Spectra: A study on Fourier transform infrared spectra and normal mode analysis of related compounds provides insights into the conformation of these compounds, which is crucial for understanding their interaction with biological receptors (Bajpai et al., 2000).

- Molecular Docking Studies: Investigations involving molecular docking studies of compounds containing the this compound scaffold help understand their potential interactions with various biological targets, aiding in drug development (Desai et al., 2017).

Pharmacological Profiles

- Diverse Pharmacological Properties: Compounds with the this compound structure exhibit a wide range of pharmacological properties, including antimalarial, anti-HIV, anticancer, and more, as reviewed in (El-Azzouny et al., 2020).

Synthesis and Chemical Properties

- Synthetic Methods: Novel methods for the synthesis of derivatives of this compound, highlighting advancements in chemical synthesis techniques, are discussed in (Kornylov et al., 2017).

- Ring Expansion in Synthesis: The synthesis of fully saturated derivatives, through reactions leading to unusual ring expansion of intermediate compounds, is explored in (Zaleska et al., 2003).

Biological Efficacy and Potential

- Antimicrobial Activity: A study demonstrates the synthesis of derivatives with significant antimicrobial activity against various bacteria and fungi, highlighting the potential of these compounds in addressing microbial infections (Patel et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

(3E)-3-(quinolin-2-ylmethylidene)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c18-14-13(15-7-8-16-14)9-11-6-5-10-3-1-2-4-12(10)17-11/h1-6,9,15H,7-8H2,(H,16,18)/b13-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSITWHUNWVGOS-UKTHLTGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(=CC2=NC3=CC=CC=C3C=C2)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)/C(=C\C2=NC3=CC=CC=C3C=C2)/N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2378356.png)

![N,1,3-trimethyl-2,4-dioxo-N-(propan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2378357.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2378360.png)

![2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378365.png)

![1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2378368.png)

![2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol](/img/structure/B2378375.png)